ethyl 4-{4-[(2-cyanobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
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Overview
Description
ETHYL 4-{4-[(2-CYANOPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of ETHYL 4-{4-[(2-CYANOPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves multiple steps. One common method includes the following steps:
Formation of the indole core: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Functionalization of the indole ring: Various substituents are introduced to the indole ring through reactions such as halogenation, nitration, or alkylation.
Coupling reactions: The final step involves coupling the indole derivative with other aromatic compounds using reactions like Suzuki-Miyaura coupling.
Industrial production methods often involve optimizing these steps to increase yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
ETHYL 4-{4-[(2-CYANOPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Electrophilic substitution reactions can introduce new substituents to the aromatic rings.
Scientific Research Applications
ETHYL 4-{4-[(2-CYANOPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ETHYL 4-{4-[(2-CYANOPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and altering cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
ETHYL 4-{4-[(2-CYANOPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of ETHYL 4-{4-[(2-CYANOPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE lies in its specific structure, which allows it to interact with a different set of molecular targets compared to other indole derivatives.
Properties
Molecular Formula |
C30H24N2O4 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
ethyl 4-[4-[(2-cyanophenyl)methoxy]phenyl]-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C30H24N2O4/c1-3-35-30(34)25-18(2)32-28-23-10-6-7-11-24(23)29(33)27(28)26(25)19-12-14-22(15-13-19)36-17-21-9-5-4-8-20(21)16-31/h4-15,26,32H,3,17H2,1-2H3 |
InChI Key |
IHRHQRMWOINMDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)OCC4=CC=CC=C4C#N)C(=O)C5=CC=CC=C52)C |
Origin of Product |
United States |
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